Sweetening Potency: Unsubstituted Parent (10× Sucrose) Versus 6-Methyl Acesulfame (≈200×) and 5-Ethyl-6-Methyl Analog (250×)
The unsubstituted parent compound 1,2,3-oxathiazin-4(3H)-one 2,2-dioxide (CAS 51299-07-1) exhibits the lowest sweetening potency within the oxathiazinone dioxide class, quantified at approximately 10-fold relative to sucrose. In contrast, the 6-methyl analog (acesulfame, CAS 33665-90-6) possesses a potency of approximately 200× sucrose, and the 5-ethyl-6-methyl derivative achieves the highest reported value of approximately 250× sucrose [1]. This 20-fold minimum difference between the unsubstituted parent and the most commercially relevant analog (6-methyl acesulfame) represents a functionally decisive differentiation for any application in which sweetness intensity is a critical parameter, whether as a desired or undesired property.
| Evidence Dimension | Sweetening potency (relative to sucrose = 1) |
|---|---|
| Target Compound Data | ~10× sucrose (unsubstituted 3,4-dihydro-1,2,3-oxathiazin-4-one-2,2-dioxide) |
| Comparator Or Baseline | ~200× sucrose (6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide, acesulfame); ~250× sucrose (5-ethyl-6-methyl-3,4-dihydro-1,2,3-oxathiazin-4-one-2,2-dioxide sodium salt) |
| Quantified Difference | Unsubstituted parent is ~20-fold lower in sweetening potency than 6-methyl acesulfame; ~25-fold lower than 5-ethyl-6-methyl analog |
| Conditions | Human sensory panel recognition threshold determination; data summarized from Clauss & Jensen (1973) Angewandte Chemie |
Why This Matters
For researchers developing non-sweetener bioactive oxathiazinone derivatives (e.g., carbonic anhydrase inhibitors, 11β-HSD1 inhibitors), the unsubstituted parent's minimal sweetness avoids confounding taste responses in in vivo models, whereas the 200× sweet 6-methyl analog would be unsuitable for such applications.
- [1] Oxathiazinondioxide – Wikipedia (German). Comparative Süßkraft data: unsubstituiert = 10; 6-Methyl ≈ 200; 5-Ethyl-6-methyl = 250. Primary source: Clauss, K.; Jensen, H. Oxathiazinondioxide, eine neue Gruppe von Süßstoffen. Angew. Chem. 1973, 85 (22), 965–973. DOI: 10.1002/ange.19730852202 View Source
